molecular formula C27H6BF27 B3302370 Tris[3,4,5-tris(trifluoromethyl)phenyl]borane CAS No. 916336-48-6

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane

Cat. No.: B3302370
CAS No.: 916336-48-6
M. Wt: 854.1 g/mol
InChI Key: RGGOCQMJTRZYPA-UHFFFAOYSA-N
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Description

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is a useful research compound. Its molecular formula is C27H6BF27 and its molecular weight is 854.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 854.0131407 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tris[3,4,5-tris(trifluoromethyl)phenyl]borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H6BF27/c29-19(30,31)10-1-7(2-11(20(32,33)34)16(10)25(47,48)49)28(8-3-12(21(35,36)37)17(26(50,51)52)13(4-8)22(38,39)40)9-5-14(23(41,42)43)18(27(53,54)55)15(6-9)24(44,45)46/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGOCQMJTRZYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F)(C2=CC(=C(C(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H6BF27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50847462
Record name Tris[3,4,5-tris(trifluoromethyl)phenyl]borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50847462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

854.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916336-48-6
Record name Tris[3,4,5-tris(trifluoromethyl)phenyl]borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50847462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Challenges in Precursor Synthesis

The requested article outline begins with the synthesis of 1-Bromo-3,4,5-tris(trifluoromethyl)benzene. The creation of an aromatic ring with three vicinal (adjacent) trifluoromethyl groups is a formidable task. Methods for multi-trifluoromethylation of aromatic rings are known, but achieving selective installation at the 3, 4, and 5 positions is not a trivial process. The strong electron-withdrawing nature of the trifluoromethyl groups deactivates the benzene (B151609) ring, making subsequent electrophilic or nucleophilic substitution reactions challenging to control and achieve in high yield.

While syntheses for related compounds such as 1-Bromo-3,5-bis(trifluoromethyl)benzene are well-established, the addition of a third, adjacent -CF₃ group fundamentally alters the molecule's reactivity and steric profile, requiring a specialized, and as yet undocumented, synthetic approach.

Hypothetical Formation of Boron Carbon Bonds

Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound would require rigorous purification to remove unreacted starting materials, byproducts such as incompletely substituted boranes, and magnesium salts. The purification strategy would be guided by the expected physical properties of this highly fluorinated compound, which is anticipated to be a solid with high thermal stability and solubility in nonpolar organic solvents.

Sublimation:

Sublimation is a highly effective technique for purifying solid compounds that can transition directly from the solid to the gas phase without passing through a liquid phase. This method is particularly well-suited for non-polar, thermally stable molecules like many polyfluorinated boranes. The crude product would be heated under high vacuum, causing it to vaporize and then condense as a purified solid on a cold surface, leaving non-volatile impurities behind. For instance, Tris(pentafluorophenyl)borane (B72294) is often purified by sublimation.

Recrystallization:

Recrystallization is another standard method for purifying solid organic compounds. This technique involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical and would likely be a nonpolar organic solvent, such as hexane (B92381) or toluene, given the anticipated nonpolar nature of the target molecule. For example, Tris(pentafluorophenyl)borane can be recrystallized from hexane.

The following table summarizes the potential purification techniques and the underlying principles.

Table 2: Purification Techniques for this compound

TechniquePrincipleTypical Solvents/ConditionsExpected Outcome
Sublimation Separation based on differences in vapor pressure.High vacuum (e.g., <0.1 mbar) and elevated temperature.Yields a highly pure, crystalline solid, free from non-volatile impurities.
Recrystallization Separation based on differential solubility at varying temperatures.Hot, saturated solution in a nonpolar solvent (e.g., hexane, toluene) followed by slow cooling.Formation of pure crystals of the desired product.

Electronic Structure and Intrinsic Lewis Acidity of Tris 3,4,5 Tris Trifluoromethyl Phenyl Borane

Theoretical Frameworks for Understanding Boron Lewis Acidity

To comprehend the origins of Lewis acidity in borane (B79455) systems, several theoretical models are employed. These frameworks provide both qualitative understanding and quantitative metrics to predict and compare the electron-accepting capabilities of different boranes.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, including Lewis acid-base interactions. wikipedia.org This theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of the Lewis base (the electron donor) and the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid (the electron acceptor). libretexts.orgumb.edu

In trigonal planar triarylboranes, the boron atom is sp²-hybridized, leaving a vacant pz orbital perpendicular to the molecular plane. youtube.com This empty p orbital constitutes the LUMO of the molecule. youtube.comlibretexts.org The energy of this LUMO is a direct indicator of the borane's electrophilicity; a lower LUMO energy signifies a greater propensity to accept an electron pair, and thus, higher Lewis acidity. cardiff.ac.uk When a Lewis base approaches, its HOMO, typically containing a lone pair of electrons, overlaps with the borane's LUMO. This interaction leads to the formation of a new bonding molecular orbital, stabilizing the electron pair and forming a Lewis acid-base adduct. youtube.comlibretexts.org The strength of this interaction, and consequently the stability of the adduct, is inversely proportional to the energy gap between the base's HOMO and the acid's LUMO. umb.edu Attaching electron-withdrawing substituents to the aryl rings pulls electron density away from the boron center, which lowers the energy of the LUMO and enhances the Lewis acidity. rsc.org

While FMO theory provides a qualitative picture, a more quantitative, base-independent scale of Lewis acidity is often desired. The Global Electrophilicity Index (GEI), denoted by omega (ω), has emerged as a robust metric for this purpose. rsc.orgrsc.org It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which can be approximated using the energies of the HOMO and LUMO (E_HOMO and E_LUMO):

μ ≈ (E_HOMO + E_LUMO) / 2

η ≈ (E_LUMO - E_HOMO)

ω = μ² / 2η

A higher GEI value indicates a greater ability of a molecule to accept electrons, correlating to stronger Lewis acidity. researchgate.net This index has been successfully benchmarked against established experimental and computational scales, such as Fluoride Ion Affinity (FIA), for a wide range of Lewis acids, including numerous fluoroaryl boranes. rsc.orgnih.govacs.org Studies have shown a clear trend where increasing the number of electron-withdrawing fluorine substituents on the aryl rings leads to higher GEI values, consistent with increased Lewis acidity. rsc.org This computational tool allows for the rapid comparison and ranking of Lewis acids before their synthesis, guiding the design of new, highly reactive species. rsc.org

Influence of Remote Trifluoromethyl Substituents on Boron's Electronic Environment

The design of Tris[3,4,5-tris(trifluoromethyl)phenyl]borane involves placing a total of nine trifluoromethyl (-CF3) groups on the periphery of the molecule. These groups are not directly adjacent to the boron-carbon bond (i.e., they are in remote meta and para positions), yet their collective electronic influence on the boron center is profound.

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. researchgate.net Its effect is primarily a strong negative inductive effect (-I), which operates through the sigma bond framework of the molecule. researchgate.netquora.com The high electronegativity of the three fluorine atoms polarizes the C-F bonds, which in turn polarizes the C-C bond of the phenyl ring, drawing electron density away from the ring and, ultimately, from the central boron atom.

Unlike substituents with available lone pairs (like -F or -OH), the -CF3 group does not have a significant positive mesomeric or resonance effect (+M). chemicalforums.com Its ability to participate in resonance is generally considered negligible, meaning it does not donate electron density back into the π-system of the phenyl ring. researchgate.net Some sources even describe it as having a weak negative mesomeric effect (-M) via hyperconjugation with the C-F antibonding orbitals. askiitians.com The net result is a powerful and unambiguous withdrawal of electron density from the aryl ring, which deactivates the ring and strongly enhances the electrophilicity of any attached functional group. researchgate.net In this compound, the cumulative inductive effect of nine -CF3 groups is expected to render the boron atom exceptionally electron-deficient.

To place the Lewis acidity of this compound in context, it is essential to compare it with two benchmark perhalogenated triarylboranes: Tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and Tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF3).

B(C6F5)3 is a widely used and powerful Lewis acid, whose acidity stems from the five electron-withdrawing fluorine atoms on each phenyl ring. rsc.orgacs.org BArF3, with two -CF3 groups on each ring at the meta positions, has been shown to be an even stronger Lewis acid than B(C6F5)3 in some contexts. rsc.orgresearchgate.net This is attributed to the superior electron-withdrawing power of the -CF3 group compared to a single fluorine atom.

This compound possesses three -CF3 groups on each ring, located at the meta (3,5) and para (4) positions. This substitution pattern is predicted to result in a Lewis acidity that surpasses both B(C6F5)3 and BArF3. The reasoning is twofold:

It contains more -CF3 groups per aryl ring than BArF3 (three vs. two).

The addition of a -CF3 group at the para position, in conjunction with the meta substituents, provides a powerful and symmetric inductive pull that is relayed effectively through the phenyl π-system to the boron center.

While direct experimental data for this compound is not widely available, theoretical considerations and extrapolation from known analogues strongly suggest it would be one of the most potent neutral borane Lewis acids. reddit.com

CompoundCommon AbbreviationNumber of -CF3 GroupsAcceptor Number (AN)¹Relative Lewis Acidity
Tris(pentafluorophenyl)boraneB(C6F5)3082Strong
Tris[3,5-bis(trifluoromethyl)phenyl]boraneBArF36>82²Very Strong
This compound-9Predicted: &gt;&gt;82Predicted: Exceptionally Strong

¹Acceptor Number (AN) determined by the Gutmann-Beckett method, a measure of Lewis acidity based on the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide upon adduct formation. nih.gov A higher number indicates stronger Lewis acidity.

²BArF3 is reported to be a more powerful Lewis acid than B(C6F5)3 according to the Gutmann-Beckett method. rsc.orgresearchgate.net

Probing Lewis Acidity through Adduct Formation Studies

The most direct experimental method for evaluating Lewis acidity is through the study of adduct formation with a probe Lewis base. maynoothuniversity.iehw.ac.uk When a borane reacts with a Lewis base, such as an ether, phosphine (B1218219), or amine, it forms a stable four-coordinate adduct. The equilibrium and thermodynamics of this reaction provide a quantitative measure of the borane's electron-accepting strength.

Commonly, NMR spectroscopy is used to monitor these interactions. The Gutmann-Beckett method, for instance, utilizes triethylphosphine oxide (Et3PO) as the probe base. researchgate.netnih.gov Upon coordination to the boron center, the electron density around the phosphorus nucleus changes, resulting in a downfield shift of its signal in the ³¹P NMR spectrum. The magnitude of this chemical shift change (Δδ) is proportional to the strength of the Lewis acid, and from this, an "Acceptor Number" (AN) can be derived. nih.gov

For an exceptionally strong Lewis acid like this compound, it is expected that it would form stable adducts even with extremely weak Lewis bases. nih.gov Such high reactivity also makes it a prime candidate for use in FLP chemistry, where steric hindrance prevents direct adduct formation with a bulky Lewis base, leading to the activation of small molecules across the acidic and basic sites. rsc.org The study of its adducts, both sterically accessible and "frustrated," would be crucial in fully characterizing its reactivity profile and harnessing its catalytic potential.

Quantitative Assessment using Gutmann-Beckett or Related Methods

However, based on the known electronic effects of trifluoromethyl groups, it is anticipated that this compound would exhibit a very high Lewis acidity, likely exceeding that of other well-known fluorinated arylboranes such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, which has a reported Acceptor Number (AN) of 82. wikipedia.org The exceptional electron-withdrawing nature of the nine -CF₃ groups would significantly enhance the electrophilicity of the boron center.

For comparative purposes, the related compound, tris[3,5-bis(trifluoromethyl)phenyl]borane, has been shown to be a more powerful Lewis acid than B(C₆F₅)₃ according to the Gutmann-Beckett method. rsc.org Given that this compound possesses an additional trifluoromethyl group on each phenyl ring compared to this 3,5-bis-substituted isomer, it is reasonable to predict an even greater Lewis acidity.

CompoundGutmann-Beckett Acceptor Number (AN)Reference
Tris(pentafluorophenyl)borane82 wikipedia.org
Tris[3,5-bis(trifluoromethyl)phenyl]borane> B(C₆F₅)₃ rsc.org
This compoundData not available-

Characterization of Adducts with Model Lewis Bases

Detailed experimental characterization of adducts formed between this compound and model Lewis bases is not extensively documented in published research. However, the formation of such adducts is a fundamental characteristic of its Lewis acidic nature. The interaction with Lewis bases (L) would result in the formation of a tetrahedral adduct, [B(ArF)₃-L], where ArF represents the 3,4,5-tris(trifluoromethyl)phenyl group.

The characterization of these adducts would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

¹¹B NMR: Upon adduct formation, the boron center changes from a trigonal planar (three-coordinate) to a tetrahedral (four-coordinate) geometry. This change in coordination is accompanied by a significant upfield shift in the ¹¹B NMR spectrum. For instance, the ¹¹B NMR signal of uncoordinated tris(pentafluorophenyl)borane appears at approximately +60 ppm, while its adducts show signals in the range of -1 to -15 ppm. A similar upfield shift would be expected for adducts of this compound.

¹⁹F NMR: The ¹⁹F NMR spectrum of the free borane would exhibit signals corresponding to the trifluoromethyl groups. Upon adduct formation, these signals would likely experience shifts due to the change in the electronic environment of the aryl rings.

¹H NMR: The proton signals of the Lewis base would be expected to shift upon coordination to the highly Lewis acidic boron center.

IR Spectroscopy: The vibrational frequencies of the Lewis base would be altered upon adduct formation. For example, if the Lewis base is a carbonyl compound, the C=O stretching frequency would typically decrease upon coordination to the boron atom. Conversely, for nitrile adducts, the C≡N stretching frequency often increases. acs.org

While specific data for this compound is unavailable, the table below provides a general overview of the expected spectroscopic changes based on studies of similar highly fluorinated arylboranes.

Spectroscopic TechniqueExpected Change upon Adduct FormationRationale
¹¹B NMRSignificant upfield shiftChange in boron coordination from trigonal planar to tetrahedral
¹⁹F NMRShift in CF₃ signalsAlteration of the electronic environment of the aryl rings
¹H NMR (of Lewis base)Shift in proton signalsElectronic perturbation of the Lewis base upon coordination
IR Spectroscopy (of Lewis base)Shift in characteristic vibrational frequencies (e.g., C=O, C≡N)Change in bond strength of functional groups upon coordination

Frustrated Lewis Pair Flp Chemistry Involving Tris 3,4,5 Tris Trifluoromethyl Phenyl Borane

Fundamental Principles of Frustrated Lewis Pair Systems

A Frustrated Lewis Pair is a system containing a Lewis acid and a Lewis base that, due to steric hindrance, cannot combine to form a classical dative covalent bond. rsc.org This unquenched reactivity allows the Lewis acid and base to act independently but cooperatively on a third substrate molecule. The fundamental principle lies in the ability of the Lewis base (e.g., a bulky phosphine (B1218219) or amine) to interact with the protonic part of a substrate, while the Lewis acid (e.g., a triarylborane) interacts with the hydridic or anionic part. This concerted action facilitates the cleavage of bonds in small molecules that are typically inert. rsc.orgmdpi.com

The effectiveness of an FLP system is governed by several factors, including the Lewis acidity of the borane (B79455), the Lewis basicity of the partner molecule, and the degree of steric hindrance preventing their association. Highly electron-withdrawing groups on the aryl rings of the borane, such as fluorine or trifluoromethyl groups, significantly increase the electrophilicity of the boron center, making it a more potent Lewis acid and enhancing its ability to activate substrates.

Small Molecule Activation by FLPs incorporating Tris[3,4,5-tris(trifluoromethyl)phenyl]borane

The high concentration of electron-withdrawing trifluoromethyl groups on the phenyl rings of this compound suggests it is an exceptionally strong Lewis acid. This positions it as a prime candidate for use in FLP chemistry for the activation of various small molecules.

Heterolytic Cleavage of Dihydrogen (H₂)

In a key study, Tris[3,5-bis(trifluoromethyl)phenyl]borane was combined with the sterically hindered base 2,2,6,6-tetramethylpiperidine (B32323) (TMP) to form an FLP. This pair was found to readily cleave H₂ at room temperature, forming the salt [TMPH]⁺[μ-H(BArF₁₈)₂]⁻, which contains a novel bridging hydride anion. rsc.org This reaction demonstrates the capability of boranes with multiple trifluoromethyl substituents to participate effectively in H₂ activation.

Table 1: Comparison of Lewis Acids in H₂ Activation with 2,2,6,6-tetramethylpiperidine (TMP)

Lewis Acid Product with H₂/TMP Reference
Tris[3,5-bis(trifluoromethyl)phenyl]borane [TMPH]⁺[μ-H(BArF₁₈)₂]⁻ rsc.org

Given that the 3,4,5-substitution pattern in this compound would also result in a highly electron-deficient boron center, it is expected to exhibit similar, if not enhanced, reactivity towards H₂ in partnership with a suitable Lewis base.

Activation of Carbon Dioxide (CO₂)

The capture and transformation of carbon dioxide are of significant chemical interest. FLPs have been shown to react with CO₂, typically through the Lewis base attacking the carbon atom and the Lewis acid coordinating to one of the oxygen atoms. This cooperative binding activates the CO₂ molecule, making it susceptible to further reactions like reduction.

For example, FLPs based on bulky phosphines and B(C₆F₅)₃ can capture CO₂ to form phosphonium (B103445) carboxylate zwitterions. While specific data for this compound is absent, its anticipated high Lewis acidity would strongly favor the binding and activation of the CO₂ oxygen atom, likely making it a highly effective component for FLP-mediated CO₂ capture and subsequent conversion.

Reactions with Other Polar and Non-polar Small Molecules (e.g., SO₂, Nitriles, Alkynes)

The reactivity of FLPs extends beyond H₂ and CO₂ to a range of other small molecules.

Sulfur Dioxide (SO₂): Similar to CO₂, FLPs can bind SO₂, with the Lewis base attacking the sulfur atom and the borane coordinating to an oxygen atom.

Nitriles: FLPs can activate nitriles, facilitating reactions such as hydroboration. The Lewis acid interacts with the nitrogen lone pair, increasing the electrophilicity of the nitrile carbon for attack by a hydride source, often derived from a borane like pinacolborane (H-Bpin). nih.gov

Alkynes: The interaction of FLPs with alkynes can lead to a variety of outcomes, including 1,1-carboboration or the activation of the C-H bond in terminal alkynes. acs.org Studies on the related Tris(3,4,5-trifluorophenyl)borane have shown its catalytic activity in the hydroboration of alkynes and imines, particularly under microwave irradiation, suggesting that boranes with this substitution pattern are effective in activating unsaturated substrates. rsc.org

The enhanced Lewis acidity of this compound is expected to make it a potent activator for these and other small molecules within an FLP framework.

Mechanistic Investigations of FLP Reactivity

Understanding the mechanism by which FLPs activate small molecules is crucial for designing more efficient catalytic systems. Computational and experimental studies have shed light on the cooperative pathways involved.

Pathways for Cooperative Activation

The activation of a substrate like H₂ by a phosphine/borane FLP is generally understood to proceed through a concerted, cooperative mechanism. The reaction does not involve a pre-existing adduct between the Lewis acid and base. Instead, the two frustrated components form an "encounter complex" in solution, creating a cavity or reaction space where the small molecule can bind. acs.org

Within this transient complex, the Lewis base (phosphine) and Lewis acid (borane) simultaneously interact with the H₂ molecule. The electron density from the P lone pair is donated to one of the hydrogen atoms, while the electron-deficient boron center accepts electron density from the other hydrogen atom. This push-pull action polarizes and ultimately cleaves the H-H bond heterolytically, forming a phosphonium cation ([R₃PH]⁺) and a hydridoborate anion ([HBR'₃]⁻). acs.org

Computational studies using Density Functional Theory (DFT) have been instrumental in mapping the energy profiles of these reactions. acs.org These studies support a mechanism where the activation barrier is significantly lowered by the simultaneous, synergistic interaction of both the Lewis acid and base with the substrate, highlighting the importance of the "frustrated" nature of the pair. For a highly potent Lewis acid like this compound, this cooperative pathway is expected to be highly efficient.

Role of Steric Hindrance from the 3,4,5-tris(trifluoromethyl)phenyl Ligands

Following a comprehensive search of available scientific literature, it has been determined that there is currently no specific research data or detailed analysis available for the chemical compound "this compound" concerning its role in Frustrated Lewis Pair (FLP) chemistry, particularly in the context of the steric hindrance provided by its 3,4,5-tris(trifluoromethyl)phenyl ligands.

While the field of FLP chemistry extensively studies the interplay between steric and electronic effects of various Lewis acids and bases, research has primarily focused on more common boranes such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and tris[3,5-bis(trifluoromethyl)phenyl]borane. dntb.gov.uamdpi.com These studies consistently highlight the critical role that bulky ligands play in preventing the formation of classical Lewis adducts, thereby enabling the "frustrated" reactivity that is characteristic of FLPs. nih.gov The steric bulk of the ligands around the boron center is a key factor in creating the unquenched Lewis acidity necessary for the activation of small molecules. acs.orgrsc.org

Computational methods, such as the calculation of percent buried volume (%Vbur), are often employed to quantify and compare the steric profiles of different ligands. rsc.orgnsf.gov However, no such data has been published for the 3,4,5-tris(trifluoromethyl)phenyl ligand or the corresponding borane.

General principles of FLP chemistry suggest that the nine trifluoromethyl groups on the three phenyl rings of this compound would impart significant steric bulk around the boron atom. This high degree of steric encumbrance would likely make it a potent Lewis acid component in an FLP, capable of activating a range of small molecules. However, without specific experimental or theoretical studies on this particular compound, any discussion of its precise steric effects, reactivity, and the generation of detailed research findings or data tables would be purely speculative.

Future research in this area would be necessary to elucidate the specific properties of this compound and its potential applications in FLP-mediated catalysis. Such studies would likely involve its synthesis, characterization, and subsequent reactivity studies with various Lewis bases in the context of small molecule activation. Computational analysis would also be invaluable in quantifying its steric and electronic parameters and comparing them to existing Lewis acids used in FLP chemistry.

No Publicly Available Research Found on the Catalytic Applications of this compound

Following a thorough review of scientific databases and literature, no specific research or data could be found regarding the catalytic applications of the chemical compound This compound . The requested article, which was to be structured around its use in transition-metal-free catalysis, hydroboration, hydrogenation, and hydrosilylation reactions, cannot be generated as there is no available information on this specific molecule in the searched sources.

Searches for this compound consistently yielded results for related, but structurally distinct, fluorinated boranes. These include the widely studied Tris(pentafluorophenyl)borane (B(C₆F₅)₃), Tris[3,5-bis(trifluoromethyl)phenyl]borane , and Tris(3,4,5-trifluorophenyl)borane . While these compounds are potent Lewis acids and active catalysts in a variety of chemical transformations, their properties and reactivity cannot be extrapolated to the specifically requested, and more complex, this compound.

Adhering to the strict instruction to focus solely on this compound, no content can be provided for the outlined sections. The absence of data prevents any detailed discussion on its role in:

Catalytic Applications of Tris 3,4,5 Tris Trifluoromethyl Phenyl Borane

Hydrogenation and Hydrosilylation Reactions

It is possible that Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is a theoretical, exceptionally rare, or novel compound whose catalytic activities have not yet been explored or published in accessible scientific literature.

Transfer Hydrogenation with NADH Analogues

There is currently no available scientific literature detailing the use of this compound as a catalyst for transfer hydrogenation reactions involving NADH analogues. Research in this area has primarily focused on other Lewis acidic boranes.

Other Bond Activation Processes (e.g., C-H, C-F)

Detailed studies on the application of this compound in the catalytic activation of C-H or C-F bonds have not been found in a review of existing research. While C-H and C-F bond activation are significant areas of investigation for related fluorinated borane (B79455) catalysts, specific data for the title compound is absent.

Catalytic Cycle Mechanisms and Catalyst Regeneration

Due to the lack of documented catalytic applications for this compound, there is no information available regarding its catalytic cycle mechanisms or methods for its regeneration. Mechanistic studies are contingent on the establishment of its catalytic activity in specific reactions.

Further research and publication in peer-reviewed scientific journals are required to elucidate the catalytic potential of this specific compound.

Interactions with Anions and Other Molecular Species

Anion Recognition and Trapping Capabilities

The capacity of neutral boranes to act as anion receptors stems directly from the electron-deficient nature of the boron center. In its neutral, three-coordinate state, the boron atom possesses a vacant p-orbital, making it a potent Lewis acid capable of accepting electron density from anionic or other Lewis basic species.

The design of effective borane-based anion receptors hinges on maximizing the Lewis acidity of the boron center while ensuring stability. Key principles include:

Inductive Electron Withdrawal : Attaching strongly electron-withdrawing groups to the boron atom enhances its electrophilicity. Fluorine atoms and trifluoromethyl (-CF₃) groups are exceptionally effective in this role. The progressive replacement of C-H bonds with C-F bonds on the aryl rings drastically increases the Lewis acidity. For instance, B(C₆F₅)₃ is a significantly stronger Lewis acid than its non-fluorinated counterpart, triphenylborane.

Steric Shielding : Bulky substituents, such as perfluoroaryl groups, provide kinetic stability to the boron center. This steric hindrance can prevent unwanted side reactions and can also be tuned to create specific binding pockets, leading to selectivity for certain anions. rsc.org

Pre-organization and Chelation : Incorporating the borane (B79455) into a more rigid molecular framework can pre-organize the binding site for a target anion. Bifunctional receptors, where two borane units or a borane and another Lewis acidic center are held in proximity, can lead to cooperative binding and significantly higher anion affinities. nih.gov

Coulombic Enhancement : The introduction of cationic charges, such as ammonium or phosphonium (B103445) groups, onto the aryl ligands of the borane can dramatically increase its electrophilic character and anion affinity through favorable electrostatic interactions. nih.govtamu.edu This strategy has proven effective for enabling fluoride binding even in aqueous media. nih.gov

The structure of Tris[3,4,5-tris(trifluoromethyl)phenyl]borane, with nine -CF₃ groups, represents an extension of these principles, designed to create an exceptionally potent Lewis acidic center for strong anion binding.

The interaction between a triarylborane and an anion is a classic Lewis acid-base adduct formation. youtube.com The anion (Lewis base) donates a pair of electrons into the empty p-orbital of the boron atom (Lewis acid), forming a coordinate covalent bond. libretexts.org This results in the formation of a tetra-coordinate borate species.

The bonding in these L—B(Ar)₃ complexes is primarily dominated by electrostatic interaction. acs.org The strength of this interaction is dictated by:

The Lewis Acidity of the Borane : As discussed, this is enhanced by electron-withdrawing substituents.

The Lewis Basicity of the Anion : Anions that are "harder" bases (e.g., F⁻, OH⁻) tend to form stronger bonds with the "hard" boron Lewis acid center.

Steric Factors : The steric bulk of both the borane's aryl groups and the incoming anion can influence the stability and geometry of the resulting adduct.

Upon anion binding, the geometry at the boron center changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized). This geometric change is a key characteristic of the anion trapping event and is readily observable through crystallographic and spectroscopic methods. For example, in frustrated Lewis pairs, the combination of a bulky borane like B(C₆F₅)₃ and a bulky phosphine (B1218219) can cleave H₂, resulting in the formation of a hydridoborate anion [H-B(C₆F₅)₃]⁻, where the boron is tetrahedrally coordinated to three aryl groups and one hydride ion. wikipedia.org

Crystallographic Analysis of Lewis Acid Adducts and Anionic Species

X-ray crystallography is the definitive method for characterizing the solid-state structures of borane-anion adducts. It provides precise information on bond lengths, bond angles, and coordination geometries, confirming the nature of the interaction.

The crystal structures of numerous adducts of perfluoroaryl boranes with Lewis bases and anions have been determined. A universal feature is the change in the boron atom's coordination geometry.

Free Borane : In the uncomplexed state, three-coordinate boranes like B(C₆F₅)₃ exhibit a trigonal planar geometry around the central boron atom, with C-B-C bond angles close to 120°. The three aryl groups are typically arranged in a propeller-like fashion. wikipedia.org

Anionic Adduct : Upon complexation with an anion (e.g., halide, hydride) or a neutral Lewis base (e.g., phosphine, amine), the boron center becomes four-coordinate and adopts a distorted tetrahedral geometry. umich.edunih.gov The C-B-C bond angles decrease from ~120° to approximately 109.5°, and a new B-anion or B-Lewis base bond is formed.

For example, in the crystal structures of trimethylamine-boron halide adducts, the boron atom is tetrahedrally coordinated, with B-N bond distances indicating the formation of a dative bond. umich.edu Similarly, phosphinine-B(C₆F₅)₃ adducts show a tetrahedral boron center with a distinct P-B bond. nih.gov The B-anion bond length provides insight into the strength of the interaction; for instance, the B-F bond in the chelated fluoride complex [46-F] is 1.521(4) Å. nih.gov

The solid-state packing of highly fluorinated molecules like this compound and its adducts is heavily influenced by a network of weak intermolecular interactions. While often considered individually weak, the cumulative effect of these interactions can be a dominant force in determining the crystal lattice architecture. acs.org

Key interactions include:

Fluorine-Fluorine (F···F) Interactions : In compounds with a high fluorine content, short contacts between fluorine atoms on adjacent molecules are common. These interactions, driven by favorable electrostatic potentials, play a significant role in molecular assembly. acs.orgbohrium.com

C-H···F Hydrogen Bonds : Where C-H bonds are present, either on the borane itself, a complexed species, or a co-crystallized solvent molecule, they can act as weak hydrogen bond donors to the electron-rich fluorine atoms of the perfluoroaryl rings.

π-π Stacking : The electron-deficient perfluoroaryl rings can engage in π-π stacking interactions with electron-rich aromatic systems. This donor-acceptor interaction can be a powerful tool for supramolecular assembly.

Table of Chemical Compounds

Article on this compound Cannot Be Generated

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research, including computational or spectroscopic studies, specifically pertaining to the chemical compound This compound .

The request specified a detailed article focusing solely on this compound, structured with the following outline:

Computational and Advanced Spectroscopic Studies of Tris 3,4,5 Tris Trifluoromethyl Phenyl Borane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable Temperature NMR Studies for Stereodynamic Processes

Extensive searches were conducted to find data corresponding to each of these sections for the specified molecule. However, these searches did not yield any relevant results. The scientific literature contains abundant information on related fluorinated and trifluoromethylated boranes, such as Tris[3,5-bis(trifluoromethyl)phenyl]borane and Tris(3,4,5-trifluorophenyl)borane, but no data could be found for the requested compound which features three trifluoromethyl groups on each phenyl ring.

Due to the strict requirement to focus exclusively on "Tris[3,4,5-tris(trifluoromethyl)phenyl]borane" and the absence of any available scientific data, it is not possible to generate a factually accurate and scientifically sound article that adheres to the provided outline. The compound may be theoretical, may not have been synthesized or characterized to date, or may be referenced under a different, undiscoverable name. Therefore, the content required to fulfill this request does not exist in the accessible scientific domain.

Electrochemical Studies

Following a comprehensive review of publicly available scientific literature, no specific data pertaining to the electrochemical studies of this compound could be located.

Redox Properties of Boron-Containing Systems

Information regarding the redox properties, including reduction and oxidation potentials, of systems containing this compound is not available in the reviewed literature. Consequently, a data table of its electrochemical properties cannot be provided.

Supramolecular Chemistry and Potential in Advanced Materials

Host-Guest Chemistry and Inclusion Complexes

There is no specific information available in the reviewed scientific literature regarding the formation of host-guest complexes or inclusion compounds involving Tris[3,4,5-tris(trifluoromethyl)phenyl]borane.

Formation of Self-Assembled Structures and Aggregates

Detailed research findings on the self-assembly and aggregation of this compound are not present in the current body of scientific literature.

Non-Covalent Interactions in Organized Assemblies

A specific analysis of the non-covalent interactions (e.g., CH-π, F-F, electrostatic) governing the formation of organized assemblies for this compound has not been reported.

Applications in Supramolecular Polymerization and Functional Materials

There are no documented applications of this compound in the fields of supramolecular polymerization or the development of functional materials based on the available scientific literature.

Future Directions and Emerging Research Avenues for Tris 3,4,5 Tris Trifluoromethyl Phenyl Borane

Exploration of New Reaction Pathways and Catalytic Transformations

The catalytic activity of fluorinated arylboranes is intrinsically linked to their Lewis acidity. The nine trifluoromethyl groups in Tris[3,4,5-tris(trifluoromethyl)phenyl]borane are expected to create a profoundly electron-deficient boron center, surpassing the acidity of current state-of-the-art borane (B79455) catalysts. This enhanced reactivity is predicted to unlock new catalytic transformations.

Future research will likely focus on leveraging this extreme Lewis acidity to activate substrates that are inert to conventional catalysts. This includes the catalytic cleavage of strong chemical bonds, such as the C–O bonds in unactivated ethers or the C–F bonds in fluoroalkanes. Furthermore, its potential in hydrosilylation and hydroboration reactions will be a key area of investigation. While catalysts like B(C₆F₅)₃ are effective, this compound could potentially catalyze these reactions for more challenging, sterically hindered, or electronically deactivated olefins and carbonyls under milder conditions. The development of catalytic cycles for the deoxygenation of a wide range of oxygenated compounds, a reaction of significant industrial importance, represents another promising frontier.

CatalystRelative Lewis Acidity (Predicted)Potential Catalytic Breakthroughs
Tris(pentafluorophenyl)borane (B72294)HighHydrosilylation of carbonyls, FLP chemistry
Tris[3,5-bis(trifluoromethyl)phenyl]boraneVery HighMetal-free hydroboration of imines and alkenes
This compoundExceptionally HighActivation of C-O/C-F bonds, catalysis with weakly basic substrates

Development of Novel Lewis Base Counterparts for FLP Systems

Frustrated Lewis Pair (FLP) chemistry, which enables the activation of small molecules by sterically encumbered Lewis acid-base pairs, is a cornerstone of modern main-group chemistry. The combination of extreme Lewis acidity and significant steric bulk makes this compound an ideal candidate for next-generation FLP systems.

The primary research direction in this area will be the design and synthesis of novel, highly hindered Lewis bases to pair with this borane. The goal is to create FLPs with sufficient unquenched reactivity to activate highly stable small molecules that remain significant challenges, such as carbon monoxide (CO), nitrous oxide (N₂O), and potentially even dinitrogen (N₂). Researchers will likely explore bulky phosphines with tailored electronic properties, advanced N-heterocyclic carbenes (NHCs), and sterically demanding nitrogen bases. The resulting FLPs could pioneer new metal-free methodologies for hydrogenation, carboxylation, and other fundamental chemical transformations.

Lewis Base ClassExample StructureRationale for Pairing with the Target Borane
Bulky PhosphinesTri-tert-butylphosphineProven effectiveness in classic FLPs; new derivatives can tune steric and electronic properties.
N-Heterocyclic Carbenes (NHCs)1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneStrong σ-donors with highly tunable steric profiles.
Hindered Pyridines2,6-Di-tert-butylpyridineWeakly coordinating bases that can enable activation of very small substrates.

Integration into Multi-Component Systems for Tandem Catalysis

The unique reactivity profile of this compound makes it a compelling candidate for use in tandem or cascade catalysis, where multiple catalytic cycles operate sequentially in a single pot. Its anticipated high stability and tolerance for various functional groups could allow it to operate in concert with other catalysts, such as transition metal complexes.

Future work will aim to design novel one-pot syntheses that capitalize on this potential. For instance, the borane could catalyze an initial ring-opening or deoxygenation reaction, creating an intermediate that is then immediately funneled into a transition-metal-catalyzed cross-coupling or carbonylation reaction. A key challenge and research focus will be understanding the compatibility of the highly Lewis acidic borane with other catalytic species to prevent catalyst deactivation and ensure orthogonal reactivity. Success in this area would enable the rapid construction of complex molecular architectures from simple precursors, significantly enhancing synthetic efficiency.

Potential for Advanced Functional Materials Beyond Current Applications

The application of highly electrophilic boranes extends beyond catalysis into the realm of materials science. Tris(pentafluorophenyl)borane is already known for its use as a p-type dopant in organic semiconductors. Given its predicted superior Lewis acidity, this compound is expected to be a far more powerful electron acceptor.

A major avenue of future research will be its application as a molecular p-dopant for wide-bandgap organic semiconductors, which are difficult to dope (B7801613) with existing reagents. Its incorporation into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) could lead to materials with enhanced conductivity and improved device performance and stability. acs.org Additionally, its rigid and bulky structure could be exploited as a building block for creating porous organic polymers. Such materials could exhibit high surface areas and strong Lewis acidic sites within their pores, making them attractive candidates for heterogeneous catalysis or for the selective capture and storage of gases.

Application AreaPotential Role of this compoundAnticipated Advantage
Organic ElectronicsMolecular p-dopantEfficient doping of wide-bandgap materials, leading to higher conductivity and device efficiency.
Heterogeneous CatalysisComponent of porous organic polymersCreation of robust, solid-state Lewis acid catalysts with high surface area and tunable porosity. nih.govacs.org
Electrolyte MaterialsAnion receptor in battery electrolytesEnhanced ionic conductivity and stability in next-generation batteries by trapping anions.

Theoretical Predictions Guiding Experimental Design and Discovery

Given the synthetic challenges associated with preparing molecules containing numerous trifluoromethyl groups, theoretical and computational chemistry will play an indispensable role in guiding the exploration of this compound. researchgate.net

Future research will be heavily reliant on in silico methods before embarking on extensive laboratory work. Density Functional Theory (DFT) calculations will be used to accurately predict its fundamental properties, including its precise Lewis acidity (often calculated as Fluoride Ion Affinity), geometric structure, and the stability of its adducts. Computational screening will be employed to identify the most promising Lewis base partners for FLP chemistry, predicting the thermodynamics of small molecule activation. In materials science, theoretical models will help predict its performance as a p-dopant in various semiconductor hosts, optimizing material selection. This synergy between theory and experiment will be crucial for accelerating the discovery process and rationally designing new catalysts and materials based on this exceptionally powerful Lewis acid.

Q & A

Q. How is Tris[3,4,5-tris(trifluoromethyl)phenyl]borane synthesized, and what analytical methods confirm its purity?

The compound is typically synthesized via lithium-halogen exchange reactions. For example, brominated precursors (e.g., BrC6H3(CF3)2) are treated with nBuLi at −77°C to generate aryllithium intermediates, which subsequently react with boron tribromide . Purity is confirmed through sublimation purification (≥99%) and characterization by multinuclear NMR (¹¹B, ¹⁹F), mass spectrometry, and single-crystal X-ray diffraction .

Q. What structural features govern its Lewis acidity compared to B(C6F5)3?

The electron-withdrawing trifluoromethyl (CF3) groups at the 3,4,5-positions enhance Lewis acidity by polarizing the boron center. Computational studies (DFT) reveal that the LUMO is primarily localized on boron (19–22% pz character), with contributions from the aryl π-system. This contrasts with B(C6F5)3, where fluorine atoms at the para-positions provide less steric hindrance but weaker inductive effects .

Advanced Research Questions

Q. How do ortho-CF3 groups influence H2 activation in frustrated Lewis pair (FLP) systems?

Isomers with ortho-CF3 substituents (e.g., 2,4,6-tris(trifluoromethyl)phenyl) exhibit steric shielding of the boron center and intramolecular B⋯F interactions (bonding parameters: 0.065–0.076), which quench FLP reactivity toward H2 cleavage. In contrast, meta-CF3 isomers lack these interactions, enabling H2 heterolysis . Kinetic studies show steric effects dominate over electronic contributions in suppressing reactivity .

Q. What methodological advancements improve catalytic efficiency in hydroboration reactions?

Microwave irradiation significantly enhances reactivity. For example, under microwave conditions, this compound catalyzes hydroboration of alkenes and alkynes with HBpin, achieving yields >80% within minutes. This contrasts with conventional heating, where only aldehydes/ketones react efficiently . Mechanistic studies suggest microwave energy lowers activation barriers by promoting borane-substrate adduct formation .

Q. How do combined electrochemical-FLP systems optimize H2 oxidation?

Electrochemical oxidation of [HB(aryl)3]⁻ intermediates reduces the overpotential for H2 oxidation by 0.61 V compared to direct H2 oxidation. Cyclic voltammetry reveals oxidation potentials for borohydrides (e.g., −0.88 V vs. [FeCp2]0/+) correlate with boron electrophilicity, enabling energy-efficient H2 splitting in electrocatalytic cycles .

Q. Why does this borane outperform B(C6F5)3 in hydroboration catalysis?

Comparative studies show this compound has a higher Gutmann-Beckett acceptor number (AN = 89) than B(C6F5)3 (AN = 82), attributed to stronger electron-withdrawing CF3 groups. This enhances substrate activation, as evidenced by turnover frequencies (TOFs) 3–5× higher in alkyne hydroboration .

Q. What computational insights explain electronic interactions between boron and CF3 groups?

DFT calculations reveal B⋯F interactions in ortho-CF3 isomers reduce boron electrophilicity by donating electron density. Mulliken charges show negligible charge differences between isomers, confirming steric effects dominate reactivity. The LUMO energy (−3.2 eV) correlates with experimental Lewis acidity trends .

Q. How does its Lewis acidity compare to other superacids, such as SbF5?

Fluoride-ion affinity (FIA) calculations rank this compound (FIA = 540 kJ/mol) above B(C6F5)3 (520 kJ/mol) but below SbF5 (590 kJ/mol). Gutmann-Beckett NMR experiments using Et3PO confirm its classification as a Lewis superacid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.